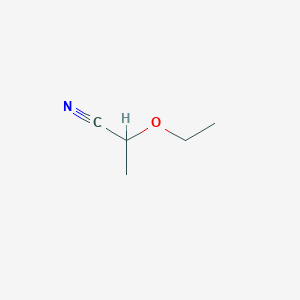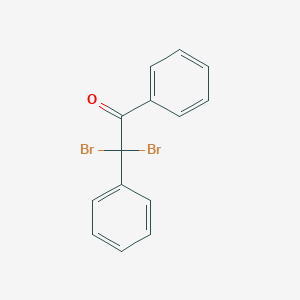
3,5-ジメチルアダマンタン-1-カルボン酸
概要
説明
3,5-Dimethyladamantane-1-carboxylic acid is an organic compound with the molecular formula C13H20O2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure.
科学的研究の応用
3,5-Dimethyladamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmaceutical intermediate.
Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials and polymers
作用機序
Target of Action
It is known to be used as a pharmaceutical and api intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its absorption and distribution properties.
Action Environment
It is known that the compound should be stored in a cool place and kept tightly closed , suggesting that temperature and exposure to air may affect its stability.
Safety and Hazards
3,5-Dimethyladamantane-1-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment, including face protection, is recommended when handling this compound. It should be used only outdoors or in a well-ventilated area .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyladamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the bromination of 1,3-dimethyladamantane followed by carboxylation. The reaction conditions often involve the use of strong acids and bases to facilitate the formation of the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing advanced catalytic systems to enhance yield and purity. The process is optimized to ensure minimal by-products and efficient recovery of the desired product .
化学反応の分析
Types of Reactions: 3,5-Dimethyladamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
類似化合物との比較
- 1-Adamantanecarboxylic acid
- 3-Hydroxyadamantane-1-carboxylic acid
- 1,3-Dimethyladamantane
- Memantine hydrochloride
Comparison: 3,5-Dimethyladamantane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1-Adamantanecarboxylic acid, it has enhanced stability and reactivity. Its applications in drug development are more diverse compared to 3-Hydroxyadamantane-1-carboxylic acid and 1,3-Dimethyladamantane .
特性
IUPAC Name |
3,5-dimethyladamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWOQWGHXZTDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371214 | |
| Record name | 3,5-Dimethyladamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14670-94-1 | |
| Record name | 3,5-Dimethyladamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyladamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research suggests that conjugating 3,5-Dimethyladamantane-1-carboxylic acid to the iron chelator Desferrioxamine B (DFOB) significantly enhances its ability to mobilize intracellular iron []. This effect is attributed to the increased lipophilicity of the conjugate, which likely improves its cellular uptake. Specifically, the DFOB-3,5-Dimethyladamantane-1-carboxylic acid adduct demonstrated a 3-fold increase in intracellular (59)Fe mobilization compared to DFOB alone []. This finding highlights the potential of 3,5-Dimethyladamantane-1-carboxylic acid as a component in developing more effective iron overload therapies, particularly for diseases like beta-thalassemia.
ANone: Yes, recent studies have shown that 3,5-Dimethyladamantane-1-carboxylic acid can act as a proton shuttle, influencing site selectivity in palladium-catalyzed C-H functionalization reactions []. Specifically, it facilitates highly para-selective C-H olefination of triisopropylsilyl (TIPS)-protected phenols []. This selectivity is attributed to the spatial repulsion between the bulky 3,5-Dimethyladamantane-1-carboxylic acid molecule and the TIPS group, favoring C-H activation at the less hindered para position. This discovery paves the way for more efficient and controlled synthesis of complex organic molecules.
ANone: Emerging research points to the potential of 3,5-Dimethyladamantane-1-carboxylic acid in analytical chemistry. One study successfully utilized a surface modified with amino groups, derived from 3,5-Dimethyladamantane-1-carboxylic acid's precursor aminopropyltriethoxysilane, for analyzing naphthenic acids in complex samples like produced water and crude oil []. This modification enhanced the detection sensitivity for these compounds, highlighting the potential of 3,5-Dimethyladamantane-1-carboxylic acid derivatives in developing sensitive and cost-effective analytical tools for environmental monitoring and other applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


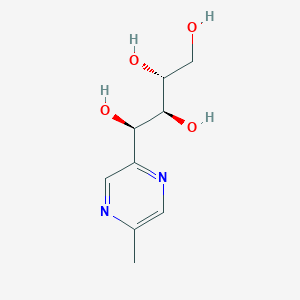
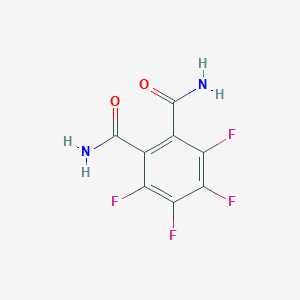
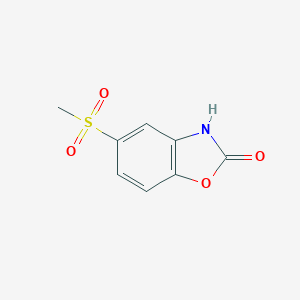
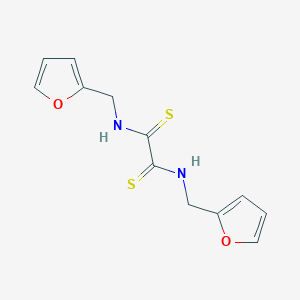

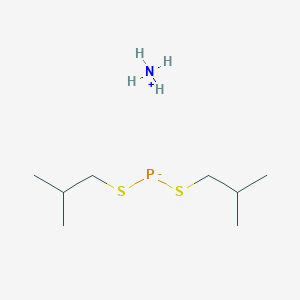
![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)


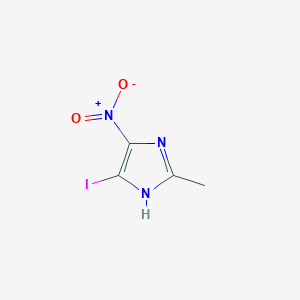
![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)
